(Z)-2-((4-carbamoylphenyl)imino)-6,8-dichloro-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
2-(4-carbamoylphenyl)imino-6,8-dichlorochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2N3O3/c18-10-5-9-6-12(16(21)24)17(25-14(9)13(19)7-10)22-11-3-1-8(2-4-11)15(20)23/h1-7H,(H2,20,23)(H2,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZUDPUURPCIUMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)N=C2C(=CC3=CC(=CC(=C3O2)Cl)Cl)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-((4-carbamoylphenyl)imino)-6,8-dichloro-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic routes to achieve higher yields and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-((4-carbamoylphenyl)imino)-6,8-dichloro-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products.
Scientific Research Applications
(Z)-2-((4-carbamoylphenyl)imino)-6,8-dichloro-2H-chromene-3-carboxamide has promising applications in several scientific research areas:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe for investigating biological pathways and interactions.
Medicine: The compound has potential therapeutic applications, including drug development and disease treatment.
Industry: It can be used in the development of new materials and industrial processes.
Mechanism of Action
The mechanism by which (Z)-2-((4-carbamoylphenyl)imino)-6,8-dichloro-2H-chromene-3-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to desired outcomes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
(Z)-2-[(4-Fluorophenyl)imino]-6,8-Dichloro-N-phenyl-2H-chromene-3-carboxamide
Structural Differences :
- Substituent on the imino group: The analog features a 4-fluorophenyl group instead of 4-carbamoylphenyl.
- Carboxamide group : The analog’s carboxamide is N-phenyl (-NHPh), whereas the target compound has a primary carboxamide (-CONH₂).
Physicochemical and Functional Implications :
Chromene Derivatives from
The compounds described in share a chromene core but differ in substitution patterns:
- Compound 3 : Features a 2-chlorobenzylidene group and a benzamide substituent.
- Synthesis pathway: Generated via benzoylation of a cyano precursor, contrasting with the target compound’s likely condensation-based synthesis.
Key Comparisons :
- Chlorine placement : Both compounds have chlorinated aromatic rings, but the target’s 6,8-dichloro pattern may confer distinct electronic effects compared to Compound 3’s 2-chlorophenyl groups.
Data Table: Structural and Physicochemical Properties
Research Findings and Implications
Functional Group Impact
- Carbamoyl vs.
- Chlorine substituents: The 6,8-dichloro pattern in the target compound may confer greater steric and electronic effects than mono-chlorinated analogs, influencing π-π stacking or hydrophobic interactions.
Broader Context
- While highlights imino-containing agrochemicals (e.g., clethodim), these compounds diverge significantly in core structure (cyclohexenone vs. chromene), limiting direct comparisons .
Q & A
Q. What are the optimal synthetic routes for (Z)-2-((4-carbamoylphenyl)imino)-6,8-dichloro-2H-chromene-3-carboxamide, and how can yield/purity be maximized?
- Methodological Answer : Synthesis typically involves multi-step condensation and cyclization reactions. Key steps include:
- Step 1 : Formation of the chromene core via Claisen-Schmidt condensation between a substituted salicylaldehyde and a ketone.
- Step 2 : Introduction of the imino group via Schiff base formation with 4-carbamoylaniline under acidic conditions (e.g., acetic acid) .
- Step 3 : Chlorination at positions 6 and 8 using POCl₃ or SOCl₂, followed by carboxamide functionalization .
- Optimization : Use catalysts like p-toluenesulfonic acid (PTSA) for imine formation, and monitor reaction progress via TLC/HPLC. Purification via column chromatography (silica gel, ethyl acetate/hexane) improves purity .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?
- Methodological Answer :
- 1H/13C NMR : Confirm the Z-configuration of the imino group (δ 8.5–9.0 ppm for imine proton) and carboxamide resonance (δ 165–170 ppm in 13C). Chlorine substituents induce deshielding in aromatic regions .
- FT-IR : Stretching bands at ~1660 cm⁻¹ (C=O carboxamide) and ~1600 cm⁻¹ (C=N imine) .
- X-ray crystallography : Resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding with carbamoyl groups) .
Q. How to design preliminary biological assays to evaluate its therapeutic potential?
- Methodological Answer :
- In vitro screening :
- Anticancer : MTT assay against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination. Compare to cisplatin controls .
- Anti-inflammatory : Inhibit COX-2/PGE₂ production in LPS-stimulated macrophages .
- Dose-response curves : Use concentrations from 1–100 µM. Include solvent controls (e.g., DMSO <0.1%) to avoid artifacts .
Advanced Research Questions
Q. How to resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Discrepancies often arise from:
- Purity : Validate compound purity (>95% via HPLC) to exclude side-product interference .
- Assay conditions : Standardize protocols (e.g., serum-free media for cytotoxicity assays to prevent protein binding ).
- Structural analogs : Compare activity of positional isomers (e.g., 6-Cl vs. 8-Cl derivatives) to identify pharmacophores .
Q. What computational strategies predict binding modes with biological targets?
- Methodological Answer :
- Molecular docking (AutoDock/Vina) : Dock the compound into active sites of targets (e.g., EGFR kinase, PDB ID: 1M17). Prioritize poses with hydrogen bonds to carbamoyl/chlorine groups .
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns. Analyze RMSD/RMSF to validate binding .
- QSAR models : Use descriptors like ClogP and H-bond donors to correlate structure with anticancer activity .
Q. How to design structure-activity relationship (SAR) studies for derivatives?
- Methodological Answer :
- Variations : Synthesize analogs with:
- Substituent swaps : Replace 6,8-Cl with Br or F to study halogen effects .
- Carbamoyl modifications : Convert to urea or thiourea for enhanced solubility .
- Activity testing : Compare IC₅₀ values across analogs. Use ANOVA to identify statistically significant trends .
Q. What experimental controls are essential in mechanistic studies (e.g., enzyme inhibition)?
- Methodological Answer :
- Positive controls : Include known inhibitors (e.g., aspirin for COX-2 inhibition).
- Negative controls : Use scrambled or inactive analogs to confirm target specificity .
- Kinetic assays : Measure enzyme activity (e.g., Michaelis-Menten plots) to distinguish competitive vs. non-competitive inhibition .
Data Contradiction Analysis
Q. How to address conflicting reports on solubility and bioavailability?
- Methodological Answer :
- Solubility profiling : Use shake-flask method in buffers (pH 1.2–7.4). Poor solubility (<10 µg/mL) may require formulation with cyclodextrins or liposomes .
- Bioavailability : Perform parallel artificial membrane permeability assay (PAMPA) to predict intestinal absorption. Low permeability (<1×10⁻⁶ cm/s) suggests prodrug strategies .
Advanced Methodological Tables
Table 1 : Key Synthetic Parameters and Outcomes
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Chromene formation | Salicylaldehyde, acetone, NaOH/EtOH, 60°C | 75 | 90 | |
| Imination | 4-Carbamoylaniline, PTSA, toluene, reflux | 68 | 85 | |
| Chlorination | POCl₃, DMF, 80°C | 82 | 92 |
Table 2 : Biological Activity Comparison with Analogs
| Compound | Substituents | IC₅₀ (µM, MCF-7) | COX-2 Inhibition (%) |
|---|---|---|---|
| Target | 6,8-Cl, 4-carbamoyl | 12.3 ± 1.5 | 78 ± 4 |
| Analog 1 | 6-Cl, 8-F | 18.7 ± 2.1 | 65 ± 3 |
| Analog 2 | Carbamoyl → urea | 9.8 ± 1.2 | 82 ± 5 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
